molecular formula C5H7BrO B3330734 2-(Bromomethyl)cyclobutan-1-one CAS No. 73680-13-4

2-(Bromomethyl)cyclobutan-1-one

Cat. No.: B3330734
CAS No.: 73680-13-4
M. Wt: 163.01 g/mol
InChI Key: CLWORCNWNRQRLB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)cyclobutan-1-one (: 73680-13-4) is a halogenated cyclobutanone derivative characterized by a bromomethyl (-CH2Br) substituent at the 2-position of the strained cyclobutanone ring . The compound has a molecular formula of C5H7BrO and a molecular weight of 163.01 g/mol . Its structure can be represented by the canonical SMILES notation C1CC(=O)C1CBr . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its reactivity is defined by the presence of two key functional groups: the electrophilic carbonyl group on the strained four-membered ring and the bromomethyl group, which is highly reactive towards nucleophiles, facilitating various substitution reactions . In synthetic routes, this compound can be prepared through methods such as the bromination of cyclobutanone derivatives using reagents like N-bromosuccinimide (NBS) . Researchers can leverage this compound for diverse transformations, including nucleophilic substitution of the bromine atom to introduce new functional groups, as well as reduction or oxidation of the ketone functionality . While specific biological data is limited, cyclobutane-containing structures are of significant interest in drug discovery, featuring in FDA-approved drugs across therapeutic areas such as oncology, neurological diseases, and infectious diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(bromomethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-3-4-1-2-5(4)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWORCNWNRQRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)cyclobutan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclobutanone derivatives. For instance, the bromination of cyclobutanone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Oxidation: Formation of cyclobutanone carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)cyclobutan-1-one involves its reactivity due to the presence of the bromomethyl and carbonyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The carbonyl group can participate in various reactions, including reductions and oxidations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

2-(2-Chloroethyl)cyclobutan-1-one

  • Structure: Features a chloroethyl (-CH2CH2Cl) substituent at the 2-position of the cyclobutanone ring.
  • Molecular Formula : C6H9ClO; Molecular Weight : 132.59 g/mol.
  • Key Differences: Substituent: Chloroethyl vs. bromomethyl. Leaving Group: Chlorine (Cl) vs. bromine (Br). Bromine is a better leaving group, making 2-(bromomethyl)cyclobutan-1-one more reactive in SN2 or elimination reactions. Physical State: 2-(2-Chloroethyl)cyclobutan-1-one is reported as a liquid stored at 4°C .

2-(2-Bromophenyl)cyclobutan-1-one

  • Structure: Contains a bromophenyl (-C6H4Br) group attached to the cyclobutanone ring.
  • Molecular Formula : C10H9BrO; Molecular Weight : 225.08 g/mol.
  • Key Differences: Aromatic vs. Aliphatic Substituent: The bromophenyl group introduces resonance stabilization and aromatic π-electron effects, contrasting with the aliphatic bromomethyl group. Reactivity: The bromophenyl derivative is less likely to undergo nucleophilic substitution at the bromine site due to aromatic stabilization, whereas the bromomethyl group in this compound is more labile.

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

  • Structure: A butanone derivative with bromo and chloro substituents and a 4-chlorophenyl group.
  • Molecular Formula : C10H8BrCl2O; Molecular Weight : 306.44 g/mol.
  • Key Differences: Carbon Chain Length: Butanone (4-carbon) vs. cyclobutanone (4-membered ring). The linear chain in butanone lacks the ring strain of cyclobutanone, reducing its propensity for ring-opening reactions. Halogen Diversity: Multiple halogens (Br, Cl) enhance electrophilicity, making this compound a candidate for multi-step halogenation or coupling reactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights
This compound C5H7BrO 177.02 (estimated) Bromomethyl (-CH2Br) High reactivity in SN2 reactions
2-(2-Chloroethyl)cyclobutan-1-one C6H9ClO 132.59 Chloroethyl (-CH2CH2Cl) Moderate reactivity due to Cl and chain
2-(2-Bromophenyl)cyclobutan-1-one C10H9BrO 225.08 Bromophenyl (-C6H4Br) Aromatic stabilization reduces lability
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C10H8BrCl2O 306.44 Bromo, chloro, chlorophenyl Multi-halogenated; versatile electrophile

Biological Activity

2-(Bromomethyl)cyclobutan-1-one, a compound with the CAS number 73680-13-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a bromomethyl group and a carbonyl functional group. Its molecular weight is approximately 199.17 g/mol. The structural formula can be represented as follows:

C5H7BrO\text{C}_5\text{H}_7\text{BrO}

The primary biological activity of this compound appears to be linked to its interaction with various biochemical pathways. Specifically, it has shown potential antibacterial properties against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound disrupts the normal biochemical functions of the bacterium, inhibiting its growth and proliferation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes the activities of related cyclobutane derivatives:

Compound NameBiological ActivityReference
This compoundAntibacterial (Mycobacterium tuberculosis)
Cyclobutane derivativesAntimicrobial, Antitumor
Mannich bases containing cyclobutaneAnticancer, Antifungal

Case Studies

  • Antimicrobial Activity : A study demonstrated that cyclobutane derivatives exhibited significant antimicrobial properties against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis . The mechanism involved disruption of bacterial cell wall synthesis and metabolic pathways .
  • Antitumor Potential : Research on cyclobutane-containing alkaloids revealed their effectiveness in inhibiting tumor growth in vitro. These compounds were shown to induce apoptosis in cancer cells through caspase activation pathways .
  • Enzyme Inhibition : A library of Mannich bases derived from cyclobutane structures was evaluated for their ability to inhibit carbonic anhydrase isoforms. Some derivatives displayed competitive inhibition properties, suggesting potential applications in treating conditions like glaucoma and epilepsy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Bromomethyl)cyclobutan-1-one, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via bromination of cyclobutanone derivatives. A common approach involves the reaction of cyclobutanone with brominating agents like PBr₃ or HBr in the presence of a catalyst. For example, analogous brominated cyclobutanones (e.g., 3-(5-bromopyridin-2-yl)cyclobutan-1-one) are synthesized using nucleophilic substitution or radical bromination .
  • Key Considerations :

  • Solvent polarity and temperature significantly impact reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination.
  • Side reactions, such as over-bromination or ring-opening, can be mitigated by controlling stoichiometry (e.g., 1:1 molar ratio of cyclobutanone to brominating agent) .
    • Data Table :
MethodReagentsYield (%)Purity (%)Reference
PBr₃Cyclobutanone, PBr₃, DMF65–70≥95
HBr/H₂O₂Cyclobutanone, HBr, H₂O₂50–5590–92

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar brominated ketones?

  • Methodological Answer :

  • ¹H NMR : The cyclobutane ring protons appear as a multiplet (δ 2.5–3.0 ppm), while the bromomethyl (-CH₂Br) group resonates as a singlet or triplet (δ 3.5–4.0 ppm). Adjacent carbonyl groups deshield these signals .
  • IR : A strong carbonyl stretch (C=O) at ~1750 cm⁻¹ and C-Br stretching at ~550 cm⁻¹ confirm the functional groups .
  • MS : Molecular ion peaks at m/z 178 (M⁺) and fragment ions at m/z 99 (loss of Br) are diagnostic .
    • Critical Analysis : Cross-validate with X-ray crystallography for unambiguous structural confirmation, especially when distinguishing regioisomers (e.g., 3-bromo vs. 2-bromo derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in cyclobutanone derivatives?

  • Methodological Answer :

  • Electrophilic Pathway : Bromination occurs preferentially at the α-position (adjacent to the carbonyl) due to electron-withdrawing effects of the ketone, stabilizing the transition state. DFT calculations on analogous systems (e.g., 2-(Chlorodifluoroacetyl)cyclopentanone) show a lower activation energy for α-bromination (~15 kcal/mol) compared to β-sites (~22 kcal/mol) .
  • Radical Pathway : Under UV light, bromine radicals abstract hydrogen from the methyl group, forming a stabilized cyclobutanonyl radical intermediate. This is supported by ESR studies on similar brominated ketones .
    • Data Contradictions : Some studies report anomalous β-bromination in sterically hindered systems. Resolve discrepancies using kinetic isotope effects (KIE) or substituent-tuning experiments .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Applications : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic attack sites. For example, LUMO localization on the bromomethyl group predicts reactivity toward amines or thiols.
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize zwitterionic transition states, accelerating SN2 pathways .
    • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots). A deviation >2 kcal/mol suggests incomplete solvation models .

Q. What strategies address conflicting data in the compound’s toxicity profile across in vitro and in vivo studies?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Assess metabolic stability using liver microsomes. For instance, rapid demethylation in vitro may underestimate toxicity, while in vivo glucuronidation could reduce bioavailability .
  • Dose-Response Analysis : Use Hill slopes to identify non-linear toxicity thresholds. A steep slope (n > 1) indicates cooperative effects, often missed in low-dose in vitro assays .
    • Data Table :
ModelLD₅₀ (mg/kg)IC₅₀ (µM)Metabolic Half-life (h)Reference
Rat250N/A2.5
HepG2N/A750.8

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses (e.g., temperature, solvent, catalyst) .
  • Data Interpretation : Apply chemometric tools (e.g., PCA) to resolve overlapping spectroscopic signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)cyclobutan-1-one
Reactant of Route 2
2-(Bromomethyl)cyclobutan-1-one

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